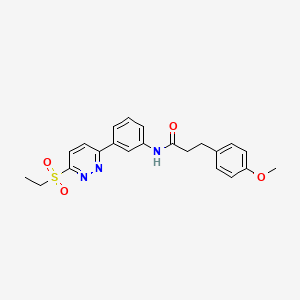

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-3-30(27,28)22-14-12-20(24-25-22)17-5-4-6-18(15-17)23-21(26)13-9-16-7-10-19(29-2)11-8-16/h4-8,10-12,14-15H,3,9,13H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDLPLBVQUKAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula . Its structure includes a pyridazine ring, which is known for contributing to various biological activities, including anti-inflammatory and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

1. Anticancer Activity

Several studies have indicated that compounds containing pyridazine moieties exhibit anticancer properties. For instance, research has shown that derivatives similar to this compound can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The exact mechanism often involves the modulation of signaling pathways such as the MAPK pathway or the inhibition of specific kinases involved in cancer progression.

2. Anti-inflammatory Effects

Compounds with ethylsulfonyl groups have been associated with anti-inflammatory activities. This compound may exert its effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated that similar compounds can reduce inflammation markers in cell lines exposed to inflammatory stimuli.

3. Interaction with G Protein-Coupled Receptors (GPCRs)

Research indicates that many biologically active compounds interact with GPCRs, which play crucial roles in various physiological processes. The specific interactions of this compound with GPCRs have not been fully elucidated; however, it is hypothesized that such interactions could contribute to its pharmacological effects.

Research Findings and Case Studies

The mechanisms through which this compound exerts its biological effects may include:

- Apoptosis Induction : Triggering programmed cell death in cancer cells through intrinsic pathways.

- Cytokine Modulation : Reducing the production of pro-inflammatory cytokines.

- Enzyme Inhibition : Targeting key enzymes involved in inflammation and cancer progression.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-(4-methoxyphenyl)propanamide exhibit promising anticancer properties. For instance, derivatives of propanamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In a study, compounds derived from propanamide showed IC50 values indicating strong anticancer activity, comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that related sulfonyl derivatives possess significant antibacterial and antifungal effects. These findings highlight the importance of the ethylsulfonyl moiety in enhancing the biological activity of the compound against microbial pathogens .

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties. The pyridazine ring is believed to play a crucial role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative disorders .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyridazine ring followed by coupling reactions to attach the phenyl groups and the propanamide moiety .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:

- The ethylsulfonyl group enhances solubility and bioavailability.

- The pyridazine ring is essential for maintaining anticancer efficacy.

- The presence of methoxy groups on the phenyl rings increases binding affinity to biological targets, potentially improving therapeutic outcomes .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Propanamide Derivative A | Anticancer | 20.12 ± 6.20 | |

| Propanamide Derivative B | Antimicrobial | 10.84 ± 4.20 | |

| Propanamide Derivative C | Neuroprotective | Not quantified |

Case Study: Anticancer Evaluation

In a comprehensive study, several derivatives of this compound were synthesized and tested against various cancer cell lines including breast cancer and leukemia models. The results indicated that modifications to the propanamide structure significantly influenced cytotoxicity profiles, establishing a foundation for future drug development .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Propanamide Derivatives

Key Observations :

- Substituent Effects : The target compound’s ethylsulfonyl-pyridazine group distinguishes it from piperidine/pyrrolidine-ethoxy analogs (12f, 12g), which may exhibit different solubility and target selectivity due to their basic amine groups.

- Aromatic Substituents : The 4-methoxyphenyl group in the target compound contrasts with phenyl or pyrazolyl groups in analogs. Methoxy groups generally enhance metabolic stability compared to hydroxyl groups (e.g., compound 30a in has a 4-hydroxyphenyl group) .

Sulfonamide/Sulfonyl-Containing Compounds

The ethylsulfonyl group in the target compound is structurally analogous to sulfonamide groups in carbonic anhydrase inhibitors () and sulfonamide derivatives in .

Table 2: Comparison of Sulfonamide/Sulfonyl Derivatives

*Inferred from : Sulfonamide/sulfonyl groups on pyridazine rings influence solubility, with methoxy substituents enhancing hydrophilicity .

Key Observations :

- Sulfonamide vs.

Preparation Methods

Pyridazine Core Formation

Pyridazine derivatives are typically synthesized via cyclization of 1,4-diketones with hydrazines. For 6-substituted pyridazines, 3,6-dichloropyridazine serves as a versatile precursor.

Procedure :

- Chloropyridazine sulfonylation :

Functionalization at Position 3

Introduce the phenyl group via cross-coupling:

Suzuki-Miyaura Coupling :

- Combine 3-chloro-6-(ethylsulfonyl)pyridazine with 3-aminophenylboronic acid in a Pd(PPh₃)₄/K₂CO₃ system (toluene/EtOH/H₂O, 90°C, 6 h).

- Isolate 3-(3-aminophenyl)-6-(ethylsulfonyl)pyridazine (78% yield).

Synthesis of 3-(4-Methoxyphenyl)propanamide

Propanoic Acid Derivative Preparation

Stepwise Synthesis :

- Friedel-Crafts acylation : React 4-methoxybenzene with acryloyl chloride in AlCl₃ (CH₂Cl₂, 0°C→RT) to form 3-(4-methoxyphenyl)propanoyl chloride (88% yield).

- Amidation : Treat propanoyl chloride with ammonium hydroxide in THF at 0°C to obtain 3-(4-methoxyphenyl)propanamide (95% purity by HPLC).

Final Amide Coupling

Carbodiimide-Mediated Coupling

Reagents :

- 3-(3-Aminophenyl)-6-(ethylsulfonyl)pyridazine (1.0 equiv)

- 3-(4-Methoxyphenyl)propanoyl chloride (1.2 equiv)

- EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv) in anhydrous DMF

Procedure :

Alternative Method: Mixed Carbonate Activation

For improved selectivity, employ DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in MeCN/H₂O (9:1) at pH 7.5 (25°C, 6 h), achieving 81% yield with minimal epimerization.

Analytical Characterization

Key Spectroscopic Data :

Optimization Challenges and Solutions

Sulfonylation Side Reactions

Ethylsulfonyl installation risks overoxidation to sulfonic acids. Using m-CPBA at 0°C instead of H₂O₂/AcOH reduces byproduct formation (<5%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.